molecular formula C19H14ClF3N2O2 B3471887 3-chloro-4-[(2-ethylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

3-chloro-4-[(2-ethylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B3471887
M. Wt: 394.8 g/mol
InChI Key: CNIMTFJWELVLIQ-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-[(2-ethylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . The compound also contains a trifluoromethyl group attached to a phenyl ring, which could potentially enhance its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, phenyl rings, and various substituents would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the amino group could participate in various reactions involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with pyrrole rings have diverse biological activities, including anticancer, antibacterial, and antifungal effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also include studies on its safety and potential applications in medicine or other fields .

Properties

IUPAC Name

3-chloro-4-(2-ethylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2/c1-2-11-6-3-4-9-14(11)24-16-15(20)17(26)25(18(16)27)13-8-5-7-12(10-13)19(21,22)23/h3-10,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIMTFJWELVLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-[(2-ethylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
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3-chloro-4-[(2-ethylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
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3-chloro-4-[(2-ethylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

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